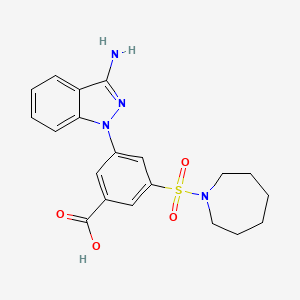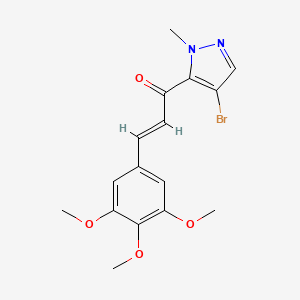
3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs. In
作用機序
The mechanism of action of 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid in lab experiments is its unique structure and properties that make it a promising candidate for the development of new drugs. However, one limitation is that the synthesis method is complex and requires several chemical reactions, which can be time-consuming and expensive.
将来の方向性
Some future directions for the research on 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid include:
1. Further studies on its mechanism of action to better understand how it works.
2. Investigating its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
3. Developing new derivatives of 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid with improved properties and efficacy.
4. Studying its pharmacokinetics and pharmacodynamics to determine the optimal dosage and administration route.
5. Conducting clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid is a promising compound that has potential applications in the field of medicine. Its unique structure and properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成法
The synthesis of 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 3-amino-1H-indazole, which is then reacted with 5-bromovaleryl chloride to obtain 3-(3-bromovaleryl)-1H-indazole. This intermediate is then reacted with sodium azide to obtain 3-(3-azidopropyl)-1H-indazole. Finally, this compound is reacted with 5-(azepan-1-ylsulfonyl)benzoic acid to obtain the desired product, 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid.
科学的研究の応用
3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(3-aminoindazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c21-19-17-7-3-4-8-18(17)24(22-19)15-11-14(20(25)26)12-16(13-15)29(27,28)23-9-5-1-2-6-10-23/h3-4,7-8,11-13H,1-2,5-6,9-10H2,(H2,21,22)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZMCEMMVNLOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)N3C4=CC=CC=C4C(=N3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5489551.png)
![ethyl [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B5489554.png)

![1-tert-butyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5489567.png)

![6-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5489593.png)

![2-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5489601.png)
![6-[(diethylamino)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5489610.png)
![3-cyclopropyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)isoxazole-5-carboxamide](/img/structure/B5489624.png)

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-ethylphenyl)acetamide](/img/structure/B5489638.png)
![ethyl 1-{5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-3-piperidinecarboxylate](/img/structure/B5489645.png)
![N-(tert-butyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5489652.png)